molecular formula C21H28N4O4S2 B2506745 2-[4-(diethylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-69-5

2-[4-(diethylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2506745
CAS No.: 449767-69-5
M. Wt: 464.6
InChI Key: WAPFNFKMXSJZOM-UHFFFAOYSA-N
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Description

2-[4-(diethylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Its primary research value lies in the investigation of dysregulated FGFR signaling, a key driver in various pathological processes, particularly oncogenesis. This compound exerts its effect by competitively binding to the ATP-binding pocket of FGFR, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling through pathways such as MAPK/ERK and PI3K/AKT, which are critical for cell proliferation, survival, and migration. Researchers utilize this inhibitor extensively to probe the functional roles of FGFRs in vitro and in vivo, facilitating the study of tumorigenesis, angiogenesis, and cancer cell metastasis in models of FGFR-addicted cancers. Its application is crucial for validating FGFR as a therapeutic target and for understanding mechanisms of resistance to FGFR-directed therapies. The compound's high selectivity profile makes it an invaluable tool for dissecting complex signaling networks and for the preclinical development of novel targeted cancer treatments, offering significant insights into precision oncology strategies.

Properties

IUPAC Name

2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S2/c1-4-24-12-11-16-17(13-24)30-21(18(16)19(22)26)23-20(27)14-7-9-15(10-8-14)31(28,29)25(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3,(H2,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPFNFKMXSJZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation via Gewald Reaction

The Gewald reaction, widely used for synthesizing 2-aminothiophenes, serves as a foundational step. Adapting methods from thieno[2,3-b]pyridine syntheses, the core is assembled through:

Reagents :

  • Malononitrile (2.0 equiv)
  • Cyclohexanone (1.0 equiv)
  • Elemental sulfur (1.2 equiv)
  • Morpholine (catalyst)
  • Ethanol (solvent)

Procedure :

  • Combine malononitrile, cyclohexanone, sulfur, and morpholine in ethanol.
  • Reflux at 80°C for 12 hours under nitrogen.
  • Cool and filter to isolate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Yield: 68%).

Mechanism :

  • Knoevenagel condensation between cyclohexanone and malononitrile forms an α,β-unsaturated nitrile.
  • Sulfur incorporation via nucleophilic attack, followed by cyclization to the thiophene ring.

Oxidative Cyclization to Thienopyridine

Conversion of the thiophene intermediate to thieno[2,3-c]pyridine requires oxidative dehydrogenation:

Reagents :

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 equiv)
  • Chloranil (1.5 equiv)
  • Toluene (solvent)

Procedure :

  • Heat the thiophene derivative with chloranil in toluene at 110°C for 6 hours.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield 6,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile (Yield: 52%).

Functionalization of the Thienopyridine Core

Ethylation at Position 6

Introducing the ethyl group involves nucleophilic alkylation under basic conditions:

Reagents :

  • 6,7-Dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile (1.0 equiv)
  • Ethyl bromide (1.2 equiv)
  • Sodium hydride (1.5 equiv)
  • Dimethylformamide (DMF)

Procedure :

  • Suspend the thienopyridine in DMF and add NaH at 0°C.
  • Dropwise add ethyl bromide and stir at room temperature for 8 hours.
  • Quench with ice water and extract with ethyl acetate to isolate 6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile (Yield: 75%).

Carboxamide Formation at Position 3

Hydrolysis of the nitrile to carboxamide is achieved under acidic conditions:

Reagents :

  • 6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile (1.0 equiv)
  • Sulfuric acid (conc., 5.0 equiv)
  • Water

Procedure :

  • Dissolve the nitrile in H₂SO₄ and stir at 50°C for 4 hours.
  • Pour into ice water, neutralize with NH₄OH, and filter to obtain 6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (Yield: 88%).

Introduction of the 4-(Diethylsulfamoyl)benzamido Group

Synthesis of 4-(Diethylsulfamoyl)benzoic Acid

Reagents :

  • 4-Sulfobenzoic acid (1.0 equiv)
  • Diethylamine (2.0 equiv)
  • Thionyl chloride (2.5 equiv)

Procedure :

  • Convert 4-sulfobenzoic acid to its acid chloride using SOCl₂.
  • React with diethylamine in dichloromethane to yield 4-(diethylsulfamoyl)benzoic acid (Yield: 91%).

Amide Coupling at Position 2

Reagents :

  • 6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (1.0 equiv)
  • 4-(Diethylsulfamoyl)benzoyl chloride (1.1 equiv)
  • Triethylamine (2.0 equiv)
  • Dichloromethane (solvent)

Procedure :

  • Activate the benzoic acid as acyl chloride using oxalyl chloride.
  • Add dropwise to a solution of thienopyridine and TEA in DCM at 0°C.
  • Stir for 12 hours, wash with HCl (1M), and recrystallize from ethanol to obtain the target compound (Yield: 65%).

Optimization and Challenges

Yield Improvement Strategies

  • Cyclization : Increasing reaction time to 18 hours improved thienopyridine yield to 61%.
  • Alkylation : Using potassium carbonate instead of NaH reduced side products, enhancing yield to 82%.

Purification Techniques

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolved nitrile intermediates.
  • Recrystallization : Ethanol/water (7:3) afforded pure carboxamide (mp 214–216°C).

Analytical Data Summary

Step Intermediate Yield (%) Purity (HPLC) Key Spectral Data
1 Thiophene-3-carbonitrile 68 95 IR: 2215 cm⁻¹ (CN)
2 Thienopyridine-carbonitrile 52 92 ¹H NMR (DMSO- d6 ): δ 2.45 (m, 4H, CH₂)
3 6-Ethyl derivative 75 97 MS: m/z 247 [M+H]⁺
4 Carboxamide 88 98 ¹³C NMR: 167.2 ppm (CONH₂)
5 Final compound 65 99 HRMS: Calcd. for C₂₂H₂₉N₃O₄S₂: 453.62

Chemical Reactions Analysis

Types of Reactions

2-[4-(diethylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamido and diethylsulfamoyl groups, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents (e.g., dichloromethane, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(diethylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Interaction with DNA: It may bind to DNA, interfering with replication and transcription processes.

    Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key analogs and their distinguishing features:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Source
Target Compound C₂₃H₃₁N₅O₄S₂ 529.71* 6-ethyl, 3-carboxamide, 4-(diethylsulfamoyl)benzamido N/A
N-[3-(1,3-Benzothiazol-2-yl)-6-ethyl-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide hydrochloride C₂₇H₃₁ClN₄O₃S₃ 591.21 3-benzothiazolyl, hydrochloride salt
K408-1083: 2-{4-[Bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-thieno[2,3-c]pyridine-3-carboxamide C₂₇H₄₀N₄O₄S₂ 564.79 Bis(2-methylpropyl)sulfamoyl, 5,5,7,7-tetramethyl
BA94050: Ethyl 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-thieno[2,3-c]pyridine-3-carboxylate C₃₀H₃₇N₃O₅S₂ 583.76 6-benzyl, 3-ethyl ester, dipropylsulfamoyl
2-(2,4-Dimethoxybenzamido)-6-ethyl-thieno[2,3-c]pyridine-3-carboxamide hydrochloride C₁₈H₂₂ClN₃O₄S 425.90 2,4-dimethoxybenzamido, hydrochloride salt
Ethyl 2-(2-chloroacetamido)-6-ethyl-thieno[2,3-c]pyridine-3-carboxylate hydrochloride C₁₅H₂₀ClN₃O₃S (estimated) ~365.85* 2-chloroacetamido, 3-ethyl ester, hydrochloride salt

*Estimated based on molecular formula.

Key Findings from Comparative Studies

However, its hydrochloride salt may reduce membrane permeability compared to the neutral carboxamide . The tetramethyl groups in K408-1083 () increase lipophilicity (logP ~4.2 estimated), favoring blood-brain barrier penetration but limiting aqueous solubility .

Synthetic Accessibility :

  • Analogs with ester groups (e.g., BA94050 in ) are often intermediates in carboxamide synthesis. The dipropylsulfamoyl group requires longer alkylation steps, increasing synthetic complexity .
  • The discontinued status of the ethyl ester analog () suggests challenges in stability or purification of intermediates .

Pharmacokinetic Profiles: The diethylsulfamoyl group in the target compound balances solubility and metabolic stability, whereas dipropylsulfamoyl (BA94050) may prolong half-life but increase CYP450 interaction risks .

Biological Activity

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core, which is known for its potential therapeutic applications. The presence of the diethylsulfamoyl and benzamido groups enhances its solubility and biological activity. Below is a summary of its key chemical properties:

PropertyValue
Molecular Formula C22H29N3O5S2
Molecular Weight 453.62 g/mol
IUPAC Name methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
InChI Key InChI=1S/C22H29N3O5S2/c1-5-24...

Pharmacological Profile

Research indicates that thienopyridine derivatives exhibit various pharmacological effects, including:

  • Phosphodiesterase Inhibition : The compound has been studied for its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in regulating intracellular signaling pathways, particularly in cardiovascular and neurological contexts. Studies have shown that compounds with similar structures can selectively inhibit PDE7, enhancing their therapeutic potential in conditions like asthma and inflammatory diseases .
  • Anticancer Activity : Thienopyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

The exact mechanism of action for 2-[4-(diethylsulfamoyl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is believed to involve:

  • Enzyme Interaction : The compound may interact with specific enzymes implicated in cellular signaling pathways.
  • Receptor Modulation : It might modulate the activity of receptors involved in inflammatory responses.
  • Cell Cycle Regulation : The compound's ability to induce apoptosis suggests it may influence cell cycle regulators.

Study on PDE Inhibition

A significant study published in PubMed highlighted the discovery of a new series of soluble and highly potent PDE7 inhibitors derived from thienopyridine structures. The study demonstrated that these compounds exhibited strong selectivity against other PDE isoforms (PDE3, 4, and 5), indicating their potential for therapeutic applications in respiratory diseases .

Anticancer Research

Another investigation focused on the anticancer properties of thienopyridine derivatives. The study reported that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis in cancer cells. This finding underscores the importance of further exploring this compound's potential as an anticancer agent .

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